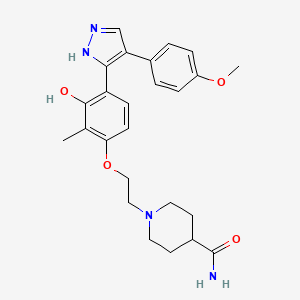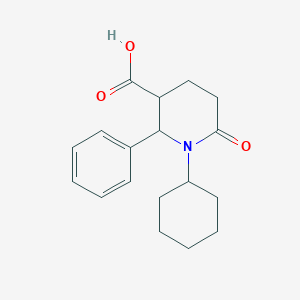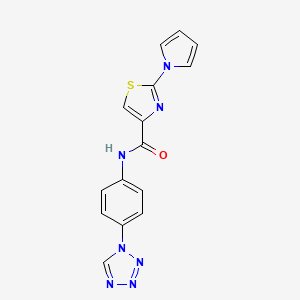
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide is an intriguing and complex organic compound with diverse applications in scientific research. This compound is known for its unique molecular structure, which consists of multiple functional groups that enable a range of chemical reactions and interactions, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide involves multi-step chemical reactions that require specific reagents and conditions to ensure high yield and purity. The general synthetic route includes:
Formation of the 4-(4-methoxyphenyl)-1H-pyrazol-3-yl intermediate by reacting 4-methoxybenzaldehyde with hydrazine and acetic acid under reflux conditions.
Synthesis of the 3-hydroxy-4-(4-methoxyphenyl)-1H-pyrazole by the cyclization of the intermediate.
Reaction of the hydroxy compound with 2-methylphenol under basic conditions to form the ether linkage.
Coupling of the resulting compound with piperidine-4-carboxamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like HOBt (hydroxybenzotriazole) to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate large volumes. Key factors include optimizing reaction conditions, such as temperature, pressure, and solvent use, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis equipment may also be utilized to streamline the process and ensure consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: : Reduction of the carbonyl groups to alcohols using reducing agents like NaBH4 (sodium borohydride).
Substitution: : Halogenation of the aromatic ring using electrophilic halogenating agents like NBS (N-bromosuccinimide).
Common Reagents and Conditions
Common reagents used for these reactions include oxidizing agents (PCC), reducing agents (NaBH4), and halogenating agents (NBS). Reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvent systems, and catalysts to ensure efficient and selective reactions.
Major Products Formed
Major products formed from these reactions depend on the specific functional group transformations. For instance:
Oxidation of the hydroxy group forms a ketone.
Reduction of the ketone forms a secondary alcohol.
Halogenation of the aromatic ring introduces halogen substituents, resulting in halogenated derivatives.
Aplicaciones Científicas De Investigación
This compound has numerous applications in scientific research, including:
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory, analgesic, and anti-cancer properties.
Industry: : Utilized in the development of new materials and chemicals with specialized functions.
Mecanismo De Acción
The mechanism of action of 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide involves interactions with specific molecular targets and pathways. The compound can:
Bind to enzymes or receptors, modifying their activity and resulting in downstream biological effects.
Interfere with signal transduction pathways, leading to altered cellular responses.
Inhibit or activate specific biochemical pathways, depending on its structural features and the nature of the target.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, enabling diverse chemical and biological activities. Similar compounds include:
1-(2-(3-hydroxy-4-(4-(4-hydroxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide
1-(2-(3-hydroxy-4-(4-(4-aminophenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide
1-(2-(3-hydroxy-4-(4-(4-nitrophenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide
These compounds share similar core structures but differ in substituent groups, resulting in varied reactivity and applications. The uniqueness of this compound lies in its methoxyphenyl substituent, which imparts distinct chemical properties and potential biological activities.
Propiedades
IUPAC Name |
1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-16-22(33-14-13-29-11-9-18(10-12-29)25(26)31)8-7-20(24(16)30)23-21(15-27-28-23)17-3-5-19(32-2)6-4-17/h3-8,15,18,30H,9-14H2,1-2H3,(H2,26,31)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGANKADQXYCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=C(C=C3)OC)OCCN4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)

![ethyl 2-oxo-7-(2-phenylethyl)-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2497218.png)


![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)

![N-(2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2497226.png)

![2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)
![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2497238.png)
